1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine is a complex organic compound that features a combination of fluorinated phenyl, pyrimidine, triazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine typically involves multi-step organic synthesis. The triazole moiety is then introduced via a cyclization reaction, and finally, the azetidine ring is formed through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative .
Scientific Research Applications
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share a similar pyrimidine and fluorophenyl structure but differ in the presence of the imidazo[2,1-b]thiazole moiety.
Fluorinated pyrimidine derivatives: These compounds have similar fluorophenyl and pyrimidine structures but lack the triazole and azetidine rings.
Uniqueness
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine is unique due to its combination of multiple heterocyclic rings and fluorinated phenyl group. This structural complexity contributes to its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7/c1-25(9-15-24-23-11-26(15)2)14-7-27(8-14)18-16(20)17(21-10-22-18)12-3-5-13(19)6-4-12/h3-6,10-11,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJNLKJUZZTFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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